molecular formula C10H10FN3O B2702280 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol CAS No. 1506492-48-3

1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol

Cat. No.: B2702280
CAS No.: 1506492-48-3
M. Wt: 207.208
InChI Key: NIYFBLZUNHUHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol is a chemical compound that features a triazole ring substituted with a 4-fluorophenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)acetaldehyde or 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)acetic acid.

    Reduction: Formation of 1-(1-(4-fluorophenyl)-1,2-dihydro-1,2,3-triazol-4-yl)ethanol.

    Substitution: Formation of 1-(1-(4-substituted phenyl)-1H-1,2,3-triazol-4-yl)ethanol derivatives.

Scientific Research Applications

1-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The ethanol moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Uniqueness: 1-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol is unique due to the presence of the triazole ring, which imparts specific chemical properties and biological activities. The combination of the triazole ring with the fluorophenyl and ethanol moieties makes this compound versatile for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7(15)10-6-14(13-12-10)9-4-2-8(11)3-5-9/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYFBLZUNHUHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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